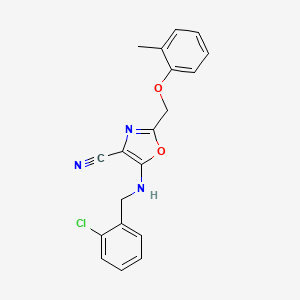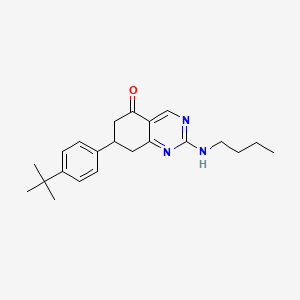![molecular formula C17H23N3O4S2 B11569540 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11569540.png)
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
准备方法
The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Dimethylsulfamoyl Group: This step involves the reaction of dimethylamine with a sulfonyl chloride to form the dimethylsulfamoyl group.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Furan-2-YL Methyl Group: This step involves the reaction of furan with a methylating agent.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
化学反应分析
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and furan rings.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, affecting various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide can be compared with similar compounds such as:
N-(2-{[(Furan-2-YL)methyl]sulfanyl}ethyl)acetamide: Lacks the dimethylsulfamoyl and phenyl groups.
2-[(Dimethylsulfamoyl)(phenyl)amino]acetamide: Lacks the furan-2-YL methyl and sulfanyl groups.
N-(2-{[(Furan-2-YL)methyl]sulfanyl}ethyl)amine: Lacks the acetamide group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
属性
分子式 |
C17H23N3O4S2 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
2-[N-(dimethylsulfamoyl)anilino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide |
InChI |
InChI=1S/C17H23N3O4S2/c1-19(2)26(22,23)20(15-7-4-3-5-8-15)13-17(21)18-10-12-25-14-16-9-6-11-24-16/h3-9,11H,10,12-14H2,1-2H3,(H,18,21) |
InChI 键 |
GKLSMPUNOHPVDY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)N(CC(=O)NCCSCC1=CC=CO1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11569458.png)

![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B11569463.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11569466.png)
![9-chloro-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11569470.png)
![1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569471.png)
![[6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone](/img/structure/B11569472.png)
![4,4-dimethyl-14-(3-methylphenyl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B11569479.png)
![N-(4-bromophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569483.png)
![7-Fluoro-1-(4-methylphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569484.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate](/img/structure/B11569486.png)
![N-(4-ethylbenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11569495.png)
![7-ethyl-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11569499.png)

